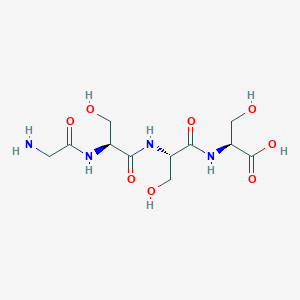

Glycyl-L-seryl-L-seryl-L-serine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

220264-61-9 |

|---|---|

Molecular Formula |

C11H20N4O8 |

Molecular Weight |

336.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H20N4O8/c12-1-8(19)13-5(2-16)9(20)14-6(3-17)10(21)15-7(4-18)11(22)23/h5-7,16-18H,1-4,12H2,(H,13,19)(H,14,20)(H,15,21)(H,22,23)/t5-,6-,7-/m0/s1 |

InChI Key |

PKHMNSBWJIMEND-ACZMJKKPSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Synthetic Methodologies for Glycyl L Seryl L Seryl L Serine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycyl-L-seryl-L-seryl-L-serine

Solid-phase peptide synthesis (SPPS) is a widely used method for the synthesis of peptides, involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orgsennchem.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. sennchem.com

Optimization of Resin Selection and Loading Strategies

The choice of resin is a critical factor in the success of SPPS, influencing both the efficiency of the synthesis and the purity of the final peptide. gyrosproteintechnologies.com For serine-rich peptides, the properties of the resin, such as its swelling capacity and the nature of the linker, are particularly important. biosynth.comnih.gov

Commonly used resins for SPPS include those based on polystyrene cross-linked with divinylbenzene (B73037) (DVB) and those incorporating polyethylene (B3416737) glycol (PEG). gyrosproteintechnologies.combiosynth.com Polystyrene-based resins are hydrophobic and widely used, while PEG-based resins offer improved swelling in polar solvents commonly used in SPPS, which can be advantageous for the synthesis of aggregation-prone sequences. biosynth.comnih.gov The selection of the linker determines the C-terminal functionality of the cleaved peptide, with options available for generating C-terminal acids or amides. biotage.com For instance, Wang resin is commonly used to produce peptide acids, while Rink amide resin is a popular choice for peptide amides. biotage.com

Table 1: Comparison of Common Resins for SPPS

| Resin Type | Core Polymer | Typical Linker(s) | Advantages | Disadvantages |

| Polystyrene (PS) | Polystyrene-co-divinylbenzene | Wang, Rink Amide, Sieber | Inexpensive, chemically inert biosynth.com | Poor swelling in polar solvents biosynth.com |

| Polyethylene Glycol (PEG) | Polystyrene-graft-PEG | - | Good swelling in various solvents, can reduce aggregation gyrosproteintechnologies.combiosynth.com | More expensive than PS resins |

| TentaGel | Polystyrene-graft-PEG | Various | Excellent swelling properties, suitable for on-resin assays | Higher cost |

| Chlorotrityl | Polystyrene-co-divinylbenzene | 2-Chlorotrityl chloride | Mild cleavage conditions, suppresses racemization biotage.com | Sensitive to acidic conditions |

Evaluation of Coupling Chemistries and Efficiency for Serine-Rich Sequences

The formation of the peptide bond between amino acids is facilitated by coupling reagents. nih.gov The choice of coupling reagent and strategy is critical for achieving high efficiency, especially for difficult sequences like those rich in serine. researchgate.netbachem.com

Common classes of coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), and aminium/uronium and phosphonium (B103445) salts like HBTU, HATU, and PyBOP®. bachem.compeptide.com Carbodiimides activate the carboxylic acid of the incoming amino acid, but their use can sometimes lead to racemization. This can be minimized by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comwikipedia.org Aminium/uronium and phosphonium reagents generally provide high coupling efficiencies and are often preferred for challenging couplings. bachem.comacs.org

For serine-rich sequences, which are prone to aggregation, stronger activation methods and optimized reaction conditions may be necessary. researchgate.netsigmaaldrich.com This can include the use of more potent coupling reagents like HATU or COMU, extending coupling times, or performing double coupling cycles. researchgate.netacs.org The use of pseudoproline dipeptides, which introduce a temporary kink in the peptide backbone, can also be an effective strategy to disrupt aggregation and improve coupling efficiency. sigmaaldrich.com

Table 2: Common Coupling Reagents in SPPS

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective; often used with additives like HOBt to suppress racemization. bachem.comamericanpeptidesociety.org |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU, COMU | High coupling efficiency; byproducts are generally soluble. bachem.compeptide.comacs.org |

| Phosphonium Salts | PyBOP®, PyAOP | Effective for sterically hindered couplings and reducing racemization. peptide.com |

Development of Selective Deprotection and Cleavage Protocols

The synthesis of this compound requires the use of protecting groups to prevent unwanted side reactions at the hydroxyl group of serine and at the N-terminus of the growing peptide chain. The most common strategy in SPPS is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary N-terminal protection and acid-labile protecting groups, such as tert-butyl (tBu), for the serine side chain. nih.gov

The Fmoc group is removed at each step of the synthesis using a mild base, typically piperidine (B6355638) in DMF. nih.gov Following the complete assembly of the peptide chain, the final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. thermofisher.com This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. thermofisher.comsigmaaldrich.com

For serine-containing peptides, the choice of scavengers is important to protect the deprotected hydroxyl group. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.commerckmillipore.com The specific cleavage cocktail and reaction time may need to be optimized depending on the sequence and the protecting groups used. thermofisher.commerckmillipore.com In some cases, a two-step cleavage process may be employed to first remove highly acid-labile protecting groups under milder conditions before the final cleavage from the resin. merckmillipore.com Recently, methods for the serine-selective cleavage of peptide bonds have also been developed, although these are more commonly used for protein modification rather than synthesis. nih.gov

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and for certain complex peptides where SPPS may be inefficient. wikipedia.orgspringernature.com In solution-phase synthesis, the peptide is synthesized in a homogenous reaction mixture, with purification of the intermediate peptide at each step. ekb.eg

Fragment Condensation Strategies for Tetrapeptide Assembly

For a tetrapeptide like this compound, a fragment condensation strategy in solution can be an efficient approach. nih.govspringernature.com This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tetrapeptide. For example, two dipeptides, such as Gly-Ser and Ser-Ser, could be synthesized and then coupled.

This strategy can be advantageous in reducing the number of repetitive coupling steps and can help to circumvent issues related to aggregation that might occur during the stepwise elongation of a serine-rich sequence. nih.gov The choice of which fragments to synthesize and the point of coupling are critical to minimize the risk of racemization, which is higher during the activation of a peptide fragment compared to a single amino acid. bachem.com One-pot multi-segment condensation strategies have also been developed to improve the efficiency of fragment-based synthesis. rsc.org

Application of Classical Solution-Phase Coupling Reagents

The coupling reagents used in solution-phase synthesis are often the same as those used in SPPS, although there are some differences in their application. americanpeptidesociety.org Classical reagents like DCC, often in combination with HOBt, are widely used due to their effectiveness and low cost. bachem.comamericanpeptidesociety.org The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration, which is an advantage in solution-phase synthesis. peptide.com

Other coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which produces a water-soluble urea (B33335) byproduct, are also commonly employed in solution-phase synthesis as they simplify the workup procedure. wikipedia.org Phosphonium-based reagents like BOP-Cl have also shown utility, particularly for the synthesis of peptides containing N-methylated amino acids. acs.org The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity in the final peptide product. americanpeptidesociety.org

Chemo-Enzymatic Synthesis of this compound via Protease-Catalyzed Ligation

Chemo-enzymatic peptide synthesis represents a powerful and green alternative to purely chemical methods, leveraging the high stereoselectivity of enzymes to form peptide bonds under mild conditions. nih.gov For a serine-rich peptide like this compound, protease-catalyzed ligation is a particularly relevant strategy. This process can be approached in one of two ways: equilibrium-controlled or kinetically-controlled synthesis. nih.gov

In the kinetically-controlled approach, a C-terminally activated amino acid or peptide ester (the acyl donor) and an N-terminally unprotected amino acid or peptide (the nucleophile) are used. Serine proteases, such as subtilisin or α-chymotrypsin, are well-suited for this method as they naturally form a reactive acyl-enzyme intermediate that can then be transferred to the amino group of the incoming nucleophile. nih.gov

The synthesis of this compound could be envisioned as a stepwise or convergent process. For instance, a Glycyl-L-serine ethyl ester could be enzymatically ligated to L-seryl-L-serine to form the full tetrapeptide. The choice of enzyme is critical and is often determined by its substrate specificity at the P1 and P1' positions (the amino acid residues flanking the scissile bond). The reaction conditions, including pH, temperature, and solvent system (often aqueous-organic co-solvent mixtures), must be carefully optimized to favor synthesis over the competing hydrolysis reaction.

| Enzyme Class | Example Enzymes | Acyl Donor Requirement | Key Characteristics |

| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Activated Ester (e.g., ethyl ester) | Forms a reactive acyl-enzyme intermediate; reaction is kinetically controlled. nih.gov |

| Cysteine Proteases | Papain, Bromelain | Activated Ester or Carboxyl Group | Can operate under both kinetic and equilibrium-controlled conditions. nih.gov |

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating metabolic pathways and enzyme mechanisms. nih.gov For this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the glycine (B1666218) and/or serine precursors before peptide synthesis. nih.gov

These labeled amino acids can be synthesized or procured commercially and then used in the chemo-enzymatic or chemical synthesis of the full peptide. For example, L-Serine labeled with ¹³C at the carboxyl carbon (L-Serine-1-¹³C), the alpha-carbon (L-Serine-2-¹³C), or across all three carbons (L-Serine-¹³C₃) is available. medchemexpress.comisotope.com Similarly, ¹⁵N-labeled L-Serine can be used. isotope.com

Once the labeled this compound is synthesized, it can be introduced into a biological system. Its fate can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to monitor its uptake, processing by enzymes, and incorporation into larger structures without perturbing the system, as the chemical nature of the peptide remains unchanged. Such studies are crucial for understanding the peptide's mechanism of action and have been used to investigate the kinetics of enzymes like serine palmitoyltransferase. nih.gov

| Isotope | Common Labeled Precursor | Purpose in Mechanistic Studies |

| ¹³C | L-Serine-2-¹³C, L-Serine-¹³C₃ | Metabolic flux analysis, tracing carbon backbone transformations. medchemexpress.comisotope.com |

| ¹⁵N | L-Serine-¹⁵N | Tracing the flow of nitrogen, studying peptide bond formation and cleavage. nih.govisotope.com |

| ²H (Deuterium) | L-Serine-[3,3-D], L-Serine-[2,3,3-D] | Probing kinetic isotope effects to determine rate-limiting steps in enzymatic reactions. nih.gov |

Design and Synthesis of this compound Analogues and Conformational Probes

To understand the structural determinants of the peptide's function, analogues of this compound are designed and synthesized. These analogues typically involve the substitution, addition, or deletion of one or more amino acid residues, or the modification of the peptide backbone. The goal is to probe how changes in sequence, charge, hydrophobicity, or conformational flexibility affect its biological activity.

For example, one of the serine residues could be replaced with an alanine (B10760859) to investigate the role of the hydroxyl side chain. Alternatively, a more significant modification could involve inserting other amino acids into the sequence, as seen in related peptides like Glycyl-L-serylglycylglycyl-L-alanyl-L-serine. nih.gov Another analogue might be Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine, which introduces different residues to alter the peptide's properties significantly. nih.gov

These analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) or the chemo-enzymatic methods described previously. Once synthesized and purified, their conformation can be studied using spectroscopic techniques like circular dichroism (CD) and NMR. By comparing the structure and activity of the analogues to the parent peptide, researchers can map the critical features required for its function, effectively using these molecules as conformational probes.

| Analogue Example | Parent Peptide | Type of Modification | Potential Research Question |

| Glycyl-L-alanyl-L-seryl-L-serine | This compound | Substitution (Serine to Alanine) | What is the importance of the second residue's hydroxyl group for activity? |

| Glycyl-L-serylglycylglycyl-L-alanyl-L-serine | This compound | Insertion and Substitution | How does increasing the peptide length and altering the C-terminal sequence affect conformation and function? nih.gov |

| Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine | This compound | Multiple Substitutions | How do charged (Histidine) and hydrophobic (Alanine) residues alter the peptide's properties? nih.gov |

Advanced Structural and Conformational Analysis of Glycyl L Seryl L Seryl L Serine

Spectroscopic Characterization for Primary Sequence Verification

To ascertain the integrity of a synthesized or isolated peptide, a multi-faceted spectroscopic approach is indispensable. This ensures not only the correct amino acid sequence but also provides the foundational data for more complex structural analysis.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules, a critical first step in the identification of a peptide like Glycyl-L-seryl-L-seryl-L-serine. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the confident determination of the elemental composition of the parent ion, thereby confirming the peptide's identity.

For this compound (C11H20N4O8), the exact mass can be calculated. This experimentally determined mass is then compared to the theoretical mass, and a close match provides strong evidence for the correct peptide.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often conducted within an HRMS instrument, are employed for sequence verification. escholarship.org In these experiments, the peptide ion is isolated and fragmented through collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions, primarily b- and y-type ions, correspond to cleavages along the peptide backbone. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for the de novo sequencing of the peptide and unambiguous confirmation of the Gly-Ser-Ser-Ser sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for gaining detailed insights into the three-dimensional structure and dynamics of peptides in solution. nih.govrutgers.edu By probing the magnetic properties of atomic nuclei, NMR can reveal information about the local chemical environment of each atom within the peptide.

The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their electronic surroundings. uzh.ch In a peptide, these shifts are influenced by factors such as the nature of the amino acid side chains, the peptide backbone conformation (φ and ψ dihedral angles), and the presence of hydrogen bonds.

The ¹H NMR spectrum of this compound would display characteristic signals for the amide (NH), alpha-proton (αH), and beta-proton (βH) of each residue. Glycine (B1666218), being achiral, exhibits two distinct αH signals. The serine residues would each have a characteristic downfield βH chemical shift due to the electron-withdrawing hydroxyl group. uzh.ch

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the peptide. The carbonyl (C=O), alpha-carbon (Cα), and beta-carbon (Cβ) resonances for each residue appear in distinct regions of the spectrum. Deviations of these chemical shifts from "random coil" values, which represent the chemical shifts of a peptide in a completely unstructured state, can indicate the presence of stable secondary structural elements. uzh.ch

Interactive Data Table: Typical ¹H and ¹³C Random Coil Chemical Shifts (in ppm) for Glycine and Serine Residues

| Amino Acid | Nucleus | Chemical Shift (ppm) |

| Glycine | NH | 8.33 |

| Hα | 3.96 | |

| Cα | 45.3 | |

| C' | 174.7 | |

| Serine | NH | 8.32 |

| Hα | 4.55 | |

| Hβ | 3.84 | |

| Cα | 58.0 | |

| Cβ | 63.8 | |

| C' | 174.5 |

Note: These are representative random coil values and can vary based on neighboring residues and solution conditions.

While 1D NMR provides valuable information, two-dimensional (2D) NMR experiments are essential for the complete structural elucidation of a peptide. nmims.edu These techniques spread the NMR signals into two frequency dimensions, resolving spectral overlap and revealing correlations between nuclei.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues. COSY reveals scalar (through-bond) couplings between protons that are two or three bonds apart, such as the NH-αH and αH-βH correlations. TOCSY extends these correlations throughout an entire spin system, allowing for the unambiguous assignment of all protons belonging to a particular amino acid residue. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the three-dimensional structure of the peptide. It detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structural calculations. Key NOE correlations include those between the amide proton of one residue and protons of the preceding residue (dαN(i, i-1), dβN(i, i-1), dNN(i, i-1)), which are diagnostic of the peptide backbone conformation.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide bonds in a defined secondary structure (e.g., α-helix, β-sheet) give rise to characteristic CD spectra.

For a short and flexible peptide like this compound, the CD spectrum would likely be dominated by a strong negative band around 200 nm, which is characteristic of a random coil or disordered conformation. nih.gov However, under specific conditions of solvent, pH, or temperature, the peptide might adopt a more ordered structure, such as a β-turn or a nascent helix, which would be reflected in changes in the CD spectrum. For instance, the formation of β-sheet structures would lead to a negative band around 218 nm.

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide detailed information about the molecular vibrations of a peptide. acs.orgumich.edusemanticscholar.org These vibrations are sensitive to the local structure, conformation, and hydrogen bonding environment of the peptide bonds and amino acid side chains.

The most informative vibrational bands for peptide secondary structure are the amide bands:

Amide I (1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration of the peptide backbone. The frequency of this band is highly sensitive to the secondary structure. For example, α-helices typically show an Amide I band around 1655 cm⁻¹, β-sheets around 1630 cm⁻¹, and random coils around 1645 cm⁻¹.

Amide II (1510-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III (1220-1330 cm⁻¹): A complex mix of vibrations involving C-N stretching and N-H bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Crystallographic Approaches for Three-Dimensional Structure Determination

As of this writing, a specific crystal structure for the isolated peptide this compound has not been deposited in major crystallographic databases like the Protein Data Bank (PDB). The process of obtaining high-quality crystals suitable for X-ray diffraction can be particularly challenging for small, flexible, and hydrophilic peptides such as this. These molecules often exhibit significant conformational heterogeneity in solution, which can inhibit the formation of a well-ordered crystal lattice necessary for successful crystallographic analysis.

Gas-Phase Structural Probes and Ion Mobility Spectrometry for Elucidating this compound Conformations

In the absence of crystallographic data, gas-phase techniques such as ion mobility-mass spectrometry (IM-MS) offer a powerful alternative for probing the three-dimensional structure of peptides like this compound. nih.govrug.nl IM-MS separates ionized molecules not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution as they drift through a gas-filled chamber. nih.govscispace.com This allows for the differentiation of various conformers or shapes of the same molecule in the gas phase. nih.gov

The data obtained from an IM-MS experiment includes the arrival time distribution, which can be converted to a collision cross-section (CCS). The CCS is a measure of the ion's rotational average surface area and provides a key parameter for its three-dimensional structure. nih.gov By coupling IM-MS with computational modeling, it is possible to propose and validate specific conformations that are present in the gas phase.

For a peptide like this compound, IM-MS could reveal how the molecule folds upon itself. Different intramolecular hydrogen bonding networks would result in distinct, separable conformers with unique CCS values. This technique is sensitive enough to separate peptide isomers, including those with D-amino acid substitutions, which have very small differences in their collision cross-sections. nih.govacs.org Therefore, IM-MS could provide detailed insights into the ensemble of conformations adopted by this compound.

Analysis of Intramolecular Hydrogen Bonding Networks within this compound

The conformational landscape of this compound is largely governed by a complex network of intramolecular hydrogen bonds. researchgate.netescholarship.org These interactions are critical for stabilizing specific secondary structures. nih.gov The hydrogen bonds can be broadly categorized into two types: backbone-backbone and backbone-side chain interactions.

Backbone-Backbone Hydrogen Bonds: These occur between the carbonyl oxygen (C=O) of one amino acid and the amide hydrogen (N-H) of another. researchgate.net These interactions are fundamental to the formation of secondary structures like helices and turns. nih.gov In a short peptide like this, β-turns (involving a hydrogen bond between the C=O of residue i and the N-H of residue i+3) or γ-turns (C=O of residue i to N-H of residue i+2) are plausible.

Backbone-Side Chain Hydrogen Bonds: The hydroxyl (-OH) groups of the three serine residues are excellent hydrogen bond donors and acceptors. They can form hydrogen bonds with the peptide backbone's carbonyl groups or amide protons. nih.gov Studies on other serine-containing peptides have shown that such interactions can significantly stabilize βI-turns. nih.gov The formation of these hydrogen bonds can lead to transient conformations in the gas phase. nih.gov

The potential hydrogen bonding network is summarized in the interactive table below.

| Donor Group | Acceptor Group | Type of Hydrogen Bond | Potential Consequence |

| Ser2 (N-H) | Gly1 (C=O) | Backbone-Backbone (γ-turn) | Stabilizes a compact turn structure. |

| Ser3 (N-H) | Ser2 (C=O) | Backbone-Backbone (γ-turn) | Stabilizes a compact turn structure. |

| Ser4 (N-H) | Ser3 (C=O) | Backbone-Backbone (γ-turn) | Stabilizes a compact turn structure. |

| Ser4 (N-H) | Gly1 (C=O) | Backbone-Backbone (β-turn) | Induces a reversal in the peptide chain direction. |

| Ser2 (-OH) | Gly1 (C=O) | Backbone-Side Chain | Constrains the peptide backbone. |

| Ser3 (-OH) | Ser2 (C=O) | Backbone-Side Chain | Further stabilization of local structure. |

| Ser4 (-OH) | Ser3 (C=O) | Backbone-Side Chain | Further stabilization of local structure. |

This table represents potential, not definitively proven, hydrogen bonds. The actual network is a dynamic equilibrium of these and other interactions.

Influence of Amino Acid Sequence and Stereochemistry on Peptide Folding and Stability

The primary sequence of a peptide is the main determinant of its folding and stability. nih.gov In this compound, the specific sequence and the stereochemistry of its constituent amino acids have a profound impact on its conformational preferences.

Glycine: As the N-terminal residue, glycine provides significant conformational flexibility due to the absence of a side chain. This allows the peptide to explore a wider range of conformations.

Poly-Serine Region: The sequence of three consecutive serine residues is significant. While the hydroxyl groups can stabilize folded structures through hydrogen bonding, poly-serine regions are also known to be problematic in peptide synthesis. researchgate.net This is because the nascent peptide can fold on the solid-phase support or form aggregates (beta-structures) in solution, driven by intermolecular hydrogen bonding. researchgate.net This suggests a propensity for this compound to form either well-defined intramolecular folds or intermolecular aggregates depending on the conditions.

Stereochemistry: The use of L-serine is crucial. The spatial arrangement of atoms in L-amino acids dictates the allowed bond angles (φ and ψ) of the peptide backbone, leading to characteristic secondary structures like right-handed helices. If one or more of the L-serine residues were replaced with D-serine, the peptide's folding would be dramatically altered. nih.gov Such changes in stereochemistry can significantly impact biological activity in larger peptides. acs.org

The characteristics of the amino acids in this peptide are summarized below.

| Amino Acid | Abbreviation | Key Structural Feature | Influence on Conformation |

| Glycine | Gly | No side chain (Hydrogen atom) | High conformational flexibility. |

| L-Serine | Ser | Hydroxyl (-OH) group in side chain | High propensity for hydrogen bonding; can stabilize turns or lead to aggregation; L-configuration directs folding. |

Biochemical and Functional Investigations of Glycyl L Seryl L Seryl L Serine

Glycyl-L-seryl-L-seryl-L-serine as a Model for Proteinogenic Peptide Motifs

The composition of this compound makes it an excellent model for studying common motifs found within proteins, particularly those rich in serine and glycine (B1666218) residues.

Mimicry of Serine-Rich Domains in Phosphorylation Sites and Protein-Protein Interaction Interfaces

Serine-rich domains are prevalent in various proteins and are often sites of post-translational modifications, most notably phosphorylation. These phosphorylated regions can act as recognition sites for other proteins, thereby mediating a wide range of cellular processes. The repeated serine residues in this compound provide a simplified system to study the structural and chemical properties of such domains.

Recent studies have highlighted that the phosphorylation of serine residues can significantly alter the local backbone structure of a peptide, increasing its propensity to form a polyproline II (PPII) helix. researchgate.net This conformational change can be crucial for protein-protein interactions. For example, the C-terminus of TTBK2, a protein involved in ciliogenesis, is rich in serine residues. It is hypothesized that phosphorylation of these serines induces a conformational shift that facilitates its interaction with other proteins like CEP164. researchgate.net The this compound peptide can be used in in vitro phosphorylation assays with various kinases to understand the sequence determinants and kinetics of phosphorylation within serine-rich regions.

Furthermore, serine/arginine (SR)-rich domains are known to be involved in the regulation of pre-mRNA splicing. nih.gov These domains, found in proteins like su(wa) and tra, target these proteins to subnuclear compartments enriched with splicing factors. nih.gov While this compound lacks arginine, its polyserine nature provides a basic model to study the contribution of serine clusters to the localization and function of such proteins.

Investigation of Glycine's Role in Peptide Flexibility, Turn Formation, and Structural Packing

Glycine, with its single hydrogen atom as a side chain, imparts significant conformational flexibility to a peptide backbone. This flexibility is crucial for the formation of turns and loops in proteins, which are often involved in protein-protein interactions and active site formation.

Studies on the channel-forming peptide alamethicin (B1591596) have demonstrated the importance of glycine in enabling segmental flexibility. nih.gov The replacement of a glycine residue in alamethicin with the less flexible alanine (B10760859) significantly altered the peptide's conformational dynamics. nih.gov This highlights the critical role of glycine in allowing a peptide to adopt specific three-dimensional structures necessary for its biological activity. The this compound peptide can be used in similar comparative studies to quantify the impact of its single glycine on local and global peptide conformation.

Interactions of this compound with Biological Macromolecules

The interaction of small peptides with larger biological macromolecules such as enzymes and receptors is fundamental to many biological processes. This compound can be utilized to probe these interactions, providing insights into substrate specificity and enzyme regulation.

Studies with Purified Enzymes and Receptor Systems

The peptide bonds within this compound can be substrates for various proteases. Studying the hydrolysis of this peptide by specific enzymes can reveal important information about their substrate specificity. For instance, serine proteases are a major class of enzymes that cleave peptide bonds. nih.gov While the specificity of serine proteases is often directed towards the amino acid preceding the cleavage site, the residues at other positions can also influence substrate binding and catalysis.

Research on the dipeptide Ser-His has shown its ability to cleave a broad range of protein substrates, indicating a primitive form of serine protease activity. usra.edu The this compound peptide could be used to test the activity of such simple catalytic motifs and to understand the evolution of substrate specificity in proteases.

Furthermore, studies on branched-chain amino acid aminotransferases have shown that a single amino acid substitution in the active site, from glycine to serine, can dramatically alter substrate specificity. exeter.ac.uk This demonstrates the subtle yet profound effects that individual amino acid residues can have on enzyme-substrate interactions. This compound, with its defined sequence, can be a useful tool in mapping the subsite preferences of various proteases.

| Enzyme Class | Potential Interaction with this compound | Research Focus |

| Serine Proteases | Cleavage of peptide bonds | Determining cleavage sites and kinetics to understand subsite specificity. |

| Kinases | Phosphorylation of serine residues | Investigating the sequence requirements and efficiency of phosphorylation. |

| Peptidases | Hydrolysis of the peptide | Characterizing the activity of exopeptidases and endopeptidases. |

Peptides can not only be substrates but also modulators of enzyme activity. They can bind to active sites or allosteric sites, leading to either inhibition or activation of the enzyme.

In the context of tryptophan synthase, a bienzyme complex, the binding of ligands to one subunit can allosterically regulate the activity of the other subunit. researchgate.netnih.gov Specifically, the reaction of L-serine at the β-site is modulated by ligands binding to the α-site. researchgate.netnih.gov While this compound is not the natural substrate, it could be tested for its ability to bind to the serine-binding site and potentially modulate the enzyme's activity, providing insights into the structural requirements for allosteric regulation.

Moreover, studies on serine racemase have shown that its activity is inhibited by glycine. researchgate.net This suggests that small molecules structurally related to the substrate can act as competitive inhibitors. The this compound peptide could be investigated for its potential to modulate the activity of enzymes involved in amino acid metabolism, such as serine hydroxymethyltransferase, which interconverts serine and glycine. nih.gov

| Enzyme | Potential Modulatory Effect of this compound | Mechanism of Action |

| Tryptophan Synthase | Allosteric modulation | Binding to the L-serine site on the β-subunit could influence the activity of the α-subunit. |

| Serine Racemase | Inhibition | The peptide might compete with L-serine for binding to the active site. |

| Serine Hydroxymethyltransferase | Modulation of activity | The peptide could interact with the enzyme and affect the interconversion of serine and glycine. |

Quantitative Analysis of Binding Kinetics and Thermodynamics with Protein Targets

There is no available scientific literature detailing the quantitative analysis of binding kinetics and thermodynamics of this compound with any specific protein targets. Such studies would typically involve determining dissociation constants (Kd), association and dissociation rate constants (kon and koff), and thermodynamic parameters like changes in enthalpy (ΔH) and entropy (ΔS) upon binding. The absence of this data indicates that the specific interactions of this tetrapeptide with proteins have not been characterized.

In contrast, the binding of the individual amino acid L-serine to various enzymes has been a subject of study. For instance, transient kinetic analysis has been employed to investigate the interaction of L-serine with enzymes like D-3-phosphoglycerate dehydrogenase, revealing details about its regulatory binding sites. nih.gov However, these findings are specific to the single amino acid and cannot be extrapolated to the tetrapeptide.

Potential Roles in Cellular Metabolism and Signaling Pathways

Direct research into the potential roles of this compound in cellular metabolism and signaling pathways is absent from the scientific record. The metabolic fate and signaling functions of this specific peptide are currently unknown. However, the roles of its constituent amino acids, glycine and particularly L-serine, are well-documented and central to cellular metabolism.

Contribution to One-Carbon Metabolism and Related Folate and Methionine Cycles

There is no evidence to suggest that this compound directly participates in one-carbon metabolism or the associated folate and methionine cycles. These critical pathways rely on the donation of one-carbon units, a role primarily fulfilled by L-serine.

L-serine is a major source of one-carbon units for the folate cycle. nih.govmdpi.com The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. mdpi.comresearchgate.net This molecule is a central hub in one-carbon metabolism, providing the necessary carbon units for the synthesis of purines and thymidylate, which are essential for DNA replication and repair. researchgate.netnih.gov

The folate cycle is intricately linked to the methionine cycle. nih.gov The one-carbon unit from serine can be used to remethylate homocysteine to form methionine. nih.govresearchgate.net Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions, including DNA and histone methylation, which play crucial roles in epigenetic regulation. nih.gov

Influence on Amino Acid Homeostasis and Metabolic Flux

The specific influence of this compound on amino acid homeostasis and metabolic flux has not been investigated. It is plausible that upon cellular uptake and subsequent hydrolysis into its constituent amino acids, it could contribute to the cellular pools of glycine and L-serine.

L-serine metabolism is a key node in cellular metabolic networks, influencing the flux of various pathways. nih.govnih.gov Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) or obtain it from the extracellular environment. nih.govnih.gov The balance between serine synthesis and uptake is crucial for maintaining amino acid homeostasis and supporting cell proliferation. nih.gov The conversion of serine to glycine is a major metabolic route, and serine also serves as a precursor for the synthesis of other amino acids like cysteine. nih.gov

Metabolic flux analysis in various organisms has demonstrated the dynamic regulation of serine metabolic pathways in response to different physiological conditions. nih.govnih.gov However, no such studies have been conducted with this compound.

Investigation of this compound in Cellular Regulatory Networks

There is no research available on the role of this compound within cellular regulatory networks. In contrast, L-serine and its metabolic pathways are known to be integrated into broader regulatory networks that control cell growth, proliferation, and stress responses. nih.gov For example, the serine synthesis pathway is often upregulated in cancer cells to meet the high demand for biomass production and to maintain redox balance. nih.govnih.gov

Mechanisms of Peptide Transport and Cellular Uptake for this compound

The specific mechanisms for the transport and cellular uptake of this compound have not been identified. Generally, the uptake of short peptides into cells is mediated by peptide transporters (PEPTs).

The human peptide transporter 1 (PEPT1) is predominantly expressed in the small intestine and is responsible for the absorption of dietary di- and tripeptides. researchgate.net A related transporter, PEPT2, is found in other tissues, including the kidneys. nih.gov These transporters are proton-coupled and exhibit broad substrate specificity, transporting thousands of different di- and tripeptides. While it is conceivable that a tetrapeptide like this compound could be a substrate for a peptide transporter, specific studies are required to confirm this.

Alternatively, the tetrapeptide could be hydrolyzed extracellularly by peptidases, with the resulting smaller peptides or individual amino acids being transported into the cell. The uptake of L-serine itself is mediated by various amino acid transporters, including members of the Alanine-Serine-Cysteine Transporter (ASCT) and Large Neutral Amino Acid Transporter (LAT) families. creative-peptides.comnih.govnih.gov

Bioinorganic Chemistry and Metal Ion Interactions of Glycyl L Seryl L Seryl L Serine

Coordination Chemistry of Glycyl-L-seryl-L-seryl-L-serine with Transition Metal Ions

The coordination of metal ions to peptides is a fundamental area of bioinorganic chemistry, with implications for enzyme function, metal transport, and the development of therapeutic agents. The structure of this compound suggests a high capacity for metal binding.

Copper (II): Copper(II) is well-known for its ability to form stable complexes with peptides. The binding typically initiates at the N-terminal amino group. As the pH increases, the copper ion promotes the deprotonation of successive amide nitrogens, leading to the formation of very stable chelate rings. nih.gov For this compound, a 1:1 complex is expected to be the predominant species in solution. The process would likely involve the initial coordination of the N-terminal amine and the first peptide carbonyl oxygen, followed by pH-dependent deprotonation and coordination of the amide nitrogens, creating a highly stable complex. researchgate.net The hydroxyl side chains of the serine residues and the C-terminal carboxylate group can also participate in coordination, potentially leading to various complex geometries. nih.gov

Zinc (II): Zinc(II) is a d¹⁰ ion that is redox-inactive but serves as a crucial Lewis acid in biological systems. Unlike Cu(II), it does not induce amide deprotonation. Its coordination is typically with the N-terminal amino group, the C-terminal carboxylate, and potentially the hydroxyl groups of the serine residues. nih.gov Theoretical studies have indicated a high affinity of the serine side chain for Zn(II), suggesting that the three serine residues in this compound would play a significant role in complexation. researchgate.net The coordination geometry for Zn(II) is commonly tetrahedral or octahedral, with water molecules often completing the coordination sphere. researchgate.net

The specific atoms in the this compound peptide that bind to a metal ion are known as the ligand binding sites. The coordination can occur in several modes depending on the metal ion, pH, and molar ratio of the reactants.

For Cu(II), a common coordination mode involves the peptide acting as a tetradentate ligand. At physiological pH, a stable complex is often formed involving the N-terminal amino nitrogen, two deprotonated amide nitrogens, and the third peptide carbonyl oxygen, resulting in a square-planar geometry. nih.gov Alternatively, the C-terminal carboxylate or a serine hydroxyl group could occupy one of the coordination sites.

For Zn(II), the coordination is expected to be different, primarily involving the terminal amino and carboxylate groups to form a macrochelate. The serine hydroxyl groups are also strong potential binding sites. nih.gov This could result in a complex where the peptide does not lie flat but rather wraps around the metal ion to accommodate the preferred tetrahedral or octahedral geometry of zinc.

| Potential Donor Atom | Location on Peptide | Likely to Coordinate |

| Amino Group (-NH₂) | N-Terminus (Glycine) | Cu(II), Zn(II) |

| Peptide Nitrogen (-NH-) | Gly-Ser, Ser-Ser, Ser-Ser | Cu(II) (deprotonated) |

| Carbonyl Oxygen (-C=O) | Gly-Ser, Ser-Ser, Ser-Ser | Cu(II), Zn(II) |

| Hydroxyl Group (-OH) | Serine Side Chains (x3) | Zn(II), possibly Cu(II) |

| Carboxylate Group (-COO⁻) | C-Terminus (Serine) | Cu(II), Zn(II) |

Spectroscopic Characterization of Metal-Peptide Complexes of this compound

Spectroscopic techniques are indispensable for elucidating the structure and properties of metal-peptide complexes. Each method provides unique insights into the coordination environment of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying Cu(II) complexes. The d⁹ electronic configuration of Cu(II) allows for d-d electronic transitions, which appear as a broad absorption band in the visible region of the spectrum (typically 500-800 nm). The position and intensity of this band are sensitive to the coordination geometry and the nature of the coordinating ligands. For instance, a shift to shorter wavelengths (higher energy) is observed as nitrogen atoms from the amino group and deprotonated amides replace oxygen ligands in the coordination sphere. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Cu(II). libretexts.org Zn(II) complexes are diamagnetic (d¹⁰) and therefore EPR-silent. The EPR spectrum of a frozen solution of a Cu(II)-peptide complex provides detailed information about the metal's coordination environment. nih.gov A typical spectrum for a Cu(II) complex with axial symmetry is characterized by g-parallel (g∥) and g-perpendicular (g⊥) values. The magnitude of these g-values and the hyperfine coupling constant (A∥), which arises from the interaction of the unpaired electron with the copper nucleus, can help determine whether the coordinating atoms are nitrogen or oxygen, confirming the binding sites. nih.govmdpi.com

| Spectroscopic Parameter | Typical Value/Observation for Cu(II)-Peptide Complex | Information Gained |

| UV-Vis λmax | 550 - 650 nm | Geometry and nature of coordinating ligands. |

| EPR g∥ | 2.2 - 2.4 | Covalency of the metal-ligand bond. nih.gov |

| EPR g⊥ | 2.04 - 2.07 | Overall geometry. libretexts.org |

| EPR A∥ (MHz) | 450 - 600 MHz | Nature of equatorial ligands (N vs. O). nih.gov |

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a key tool for determining the stoichiometry of metal-peptide complexes. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions, one can identify peaks corresponding to the free peptide and the metal-bound species. For a complex between this compound and Cu(II) or Zn(II), ESI-MS would be expected to show a prominent peak for the 1:1 complex, [Peptide+Metal]²⁺, confirming the stoichiometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly effective for identifying the specific residues involved in metal binding, especially with diamagnetic ions like Zn(II). nih.gov When Zn(II) is added to a solution of the peptide, changes in the chemical shifts of the ¹H and ¹³C signals of nearby amino acid residues are observed. nih.gov By tracking these chemical shift perturbations, the ligand binding sites can be precisely mapped. For paramagnetic ions like Cu(II), the effect on the NMR spectrum is different; it causes significant broadening and disappearance of signals from protons near the binding site. While this makes detailed structural analysis difficult, it effectively identifies the region of the peptide interacting with the metal ion. nih.gov

Impact of Metal Binding on this compound Structure and Conformational Dynamics

The binding of a metal ion is expected to have a profound impact on the structure and flexibility of the this compound peptide. Unbound, short peptides in solution are typically highly flexible, existing as an ensemble of different conformations.

Upon metal chelation, this conformational freedom is significantly reduced. The formation of rigid chelate rings, particularly with Cu(II) involving the peptide backbone, would lock the peptide into a more defined structure. This ordering effect is a general principle in the coordination chemistry of peptides. nih.gov

Furthermore, the serine residues themselves can influence peptide structure. Studies have shown that serine residues can induce distortions in helical backbones due to electrostatic repulsion between their side-chain oxygen and a backbone carbonyl oxygen. nih.gov The coordination of a metal ion to one or more of these serine hydroxyl groups could either amplify or mitigate such distortions, leading to a unique three-dimensional structure for the metal-peptide complex. The inherent flexibility of the glycine (B1666218) residue at the N-terminus provides a versatile anchor point for initiating metal coordination without significant steric hindrance.

Redox Chemistry of this compound in the Presence of Metal Ions

The interaction of peptides with metal ions can lead to complex redox chemistry, where the metal ion's redox state is modulated by the peptide ligand, and the peptide itself can be subject to oxidation or reduction. The presence of a terminal glycine and three consecutive serine residues in this compound suggests specific coordination sites for metal ions that would influence its redox properties.

The primary coordination sites for metal ions in peptides are the N-terminal amine, amide nitrogens of the peptide backbone, and side-chain functional groups. In the case of this compound, the hydroxyl groups (-OH) of the three serine residues can also participate in metal ion coordination.

Copper Ion Interactions and Redox Cycling:

Copper is a biologically relevant metal ion known to exist in Cu(I) and Cu(II) oxidation states and plays a significant role in various biological redox processes. The coordination environment provided by a peptide can stabilize one oxidation state over the other, thereby tuning the redox potential of the Cu(II)/Cu(I) couple.

For instance, studies on β-amyloid peptides have shown that Cu(II) complexes can be readily reduced by biological reducing agents like ascorbic acid. nih.gov The resulting Cu(I) complex can then catalyze the reduction of molecular oxygen to produce reactive oxygen species (ROS) such as hydrogen peroxide. nih.gov This catalytic cycle highlights the potential for peptide-copper complexes to participate in oxidative stress pathways. The redox potential of the copper center in these complexes is a key determinant of their reactivity. For Aβ-Cu(II) complexes, the redox potential has been determined to be around 0.28 V versus the normal hydrogen electrode (NHE). nih.gov

The coordination of copper ions in peptides often involves the N-terminal amine and subsequent deprotonated amide nitrogens. The geometry of the resulting complex is dependent on the oxidation state of the copper ion. Cu(II) generally prefers a square planar or square pyramidal geometry, while Cu(I) favors a linear or tetrahedral coordination. nih.gov The flexible nature of peptides can accommodate these different geometric preferences, facilitating redox cycling. nih.gov

Role of Serine Residues:

The multiple serine residues in this compound could play a significant role in its redox chemistry. While the primary coordination is often through nitrogen atoms, the hydroxyl side chains of serine can also interact with the metal center. This interaction can influence the electronic properties of the metal ion and, consequently, its redox potential. In some cases, the hydroxyl group of a serine residue can be involved in autocatalytic hydrolysis of the peptide bond, a process that can be accelerated by metal ions like Zn(II). researchgate.net

Catalytic Activities:

The formation of metal-peptide complexes can impart catalytic activity. acs.orgnih.gov Metallopeptides have been designed to catalyze various reactions, including hydrolysis and redox transformations. acs.orgresearchgate.netacs.org The peptide backbone can create a specific microenvironment around the metal center, influencing its catalytic efficiency and selectivity. acs.org While no specific catalytic activities have been reported for this compound, its ability to chelate metal ions suggests a potential for such properties.

Data from Analogous Peptides:

The following table presents data on the redox properties of copper complexes with peptides that share structural similarities with this compound, such as the presence of glycyl and seryl residues. It is important to note that these values are for different peptides and serve as an illustration of the range of redox potentials that can be expected for peptide-copper complexes.

Table 1: Redox Potentials of Selected Copper-Peptide Complexes

| Peptide/Complex | Redox Couple | Redox Potential (V vs. NHE) | Method |

|---|---|---|---|

| Aβ-Cu(II) | Cu(II)/Cu(I) | 0.28 | Cyclic Voltammetry |

| Cu(II)-Glycylglycylglycine mixed complex | Cu(II)/Cu(I) | +0.340 | Coulometry |

Data sourced from studies on β-amyloid peptides nih.gov and glycylglycylglycine. researchgate.net

This table is interactive. You can sort the data by clicking on the column headers.

Computational and Theoretical Modeling of Glycyl L Seryl L Seryl L Serine

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to observe the motion and interactions of the peptide over time. nih.govresearchgate.net By simulating the trajectory of every atom in the system, MD provides detailed insights into the peptide's conformational preferences and flexibility. nih.govnih.gov For a peptide like Glycyl-L-seryl-L-seryl-L-serine, MD simulations can map its potential energy surface, revealing the different shapes (conformations) it can adopt and the transitions between them. nih.govresearchgate.net These simulations are crucial for understanding how the peptide might behave in a biological environment. youtube.com

The solvent environment critically influences a peptide's structure and stability. nih.gov In an aqueous solution, which mimics a biological medium, water molecules compete for hydrogen bonds with the peptide's polar groups. For this compound, this includes the backbone amide and carbonyl groups, as well as the hydroxyl (-OH) group on each of the three serine side chains.

MD simulations explicitly model these solvent-peptide interactions. nih.gov The results of such simulations show that polar solvents tend to promote more extended or helical conformations, as the solvent molecules can effectively solvate the peptide backbone and side chains, preventing the formation of compact, internally hydrogen-bonded structures that might be favored in the gas phase. nih.gov Studies on serine-based model peptides have shown that intramolecular hydrogen bonds are often broken in favor of interactions with solvent molecules like DMSO. rsc.org The stability of any given conformation is therefore a balance between intramolecular forces within the peptide and intermolecular interactions with the surrounding solvent. atu.edu

| Property | Gas Phase (Vacuum) | Aqueous Solution (Explicit Water) | Rationale |

|---|---|---|---|

| Predominant Conformation | Compact, folded structures with maximal intramolecular H-bonds | Extended or dynamic ensemble of conformations | In vacuum, intramolecular H-bonds are maximized for stability. In water, peptide-water H-bonds compete, favoring more open structures. nih.gov |

| Radius of Gyration (Rg) | Smaller | Larger | The radius of gyration is a measure of compactness. Extended conformations in solution lead to a larger Rg. nih.gov |

| Solvent Accessible Surface Area (SASA) | Lower | Higher | More extended structures expose more of the peptide's surface to the solvent. |

Temperature and pH are critical environmental factors that can significantly alter a peptide's dynamic behavior and conformational preferences. rsc.orgaalto.fi

Temperature: MD simulations performed at different temperatures can reveal the thermal stability of this compound's conformations. As temperature increases, the kinetic energy of the system rises, leading to more rapid and larger-scale atomic motions. nih.gov This can cause the disruption of weaker, non-covalent interactions like hydrogen bonds, resulting in a transition from a more ordered structure to a more flexible, unfolded state. Studies on other peptides show that increasing temperature leads to a decrease in stable side-chain contacts and a less folded conformation. nih.gov

pH: The pH of the solution affects the protonation states of the peptide's ionizable groups: the N-terminal amino group (-NH2) and the C-terminal carboxyl group (-COOH). The serine side chain's hydroxyl group is not typically ionized under physiological pH conditions. At acidic pH (e.g., pH 2), the N-terminus is protonated (-NH3+) and the C-terminus is neutral (-COOH), giving the peptide a net positive charge. At neutral pH (e.g., pH 7), the peptide exists as a zwitterion, with a protonated N-terminus (-NH3+) and a deprotonated C-terminus (-COO-). At basic pH (e.g., pH 10), the N-terminus is neutral (-NH2) and the C-terminus is deprotonated (-COO-), resulting in a net negative charge. nih.govresearchgate.net These changes in charge distribution dramatically alter the peptide's internal electrostatic interactions and its interactions with the solvent, thereby shifting the conformational equilibrium. nih.govaip.org For instance, electrostatic repulsion between like charges at low or high pH can force the peptide into a more extended conformation. aalto.fi

| pH Condition | N-terminus State | C-terminus State | Overall Charge | Expected Conformational Effect |

|---|---|---|---|---|

| Acidic (e.g., pH 2) | -NH3+ | -COOH | +1 | Likely extended due to repulsion, but less so than at high pH. |

| Neutral (e.g., pH 7) | -NH3+ | -COO- | 0 (Zwitterionic) | Potential for compact structures stabilized by salt bridges and H-bonds. researchgate.net |

| Basic (e.g., pH 10) | -NH2 | -COO- | -1 | Likely extended due to repulsion between C-terminus and backbone carbonyls. nih.govresearchgate.net |

Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity

While MD simulations excel at exploring large-scale conformational changes, quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure, bonding, and reactivity of a specific peptide conformation. psu.edunottingham.ac.uk These methods are essential for understanding the fundamental interactions that govern the peptide's properties.

The three serine residues in this compound offer numerous possibilities for intramolecular hydrogen bonds (H-bonds). These can form between the hydroxyl group of a serine side chain and a backbone carbonyl oxygen, a backbone amide nitrogen, or another serine's hydroxyl group. H-bonds also commonly form between backbone atoms, defining secondary structures.

QC calculations can precisely determine the geometry (bond length and angle) and, crucially, the energetic strength of these H-bonds. nih.gov This allows for a ranking of the most important stabilizing interactions within a given conformer. Studies have shown that H-bonds involving peptide backbones can be pivotal in mediating electronic coupling and charge transfer. nih.gov The analysis of H-bond patterns is a key aspect of understanding protein-ligand interactions and molecular recognition. nih.gov

| Hydrogen Bond Type | Donor-Acceptor Pair | Typical Calculated Energy (kcal/mol) | Typical H···A Distance (Å) |

|---|---|---|---|

| Side Chain - Backbone | Ser (O-H) ··· O=C (Backbone) | -3.0 to -6.0 | 1.8 - 2.2 |

| Backbone - Backbone (γ-turn) | N-H(i+2) ··· O=C(i) | -2.5 to -5.0 | 2.0 - 2.4 |

| Side Chain - Side Chain | Ser (O-H) ··· O-H (Ser) | -4.0 to -7.0 | 1.7 - 2.1 |

| Side Chain - Backbone | N-H (Backbone) ··· O-H (Ser) | -2.0 to -4.0 | 2.1 - 2.5 |

Note: Energies and distances are illustrative, based on QC calculations of similar interactions in peptides. nih.govnih.gov The exact values depend on the specific conformation and computational method.

A powerful application of QC calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate a proposed structure. psu.edumdpi.com For this compound, DFT can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra for a given, optimized geometry. mdpi.comyale.edu

Specific vibrational modes, such as the Amide I band (mainly C=O stretching) and Amide II band (N-H bending and C-N stretching), are particularly sensitive to the peptide's secondary structure. mdpi.com By comparing the calculated spectrum of a candidate conformation with the experimental spectrum, researchers can confirm or reject the proposed structure. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern structural biology. psu.edumdpi.com

| Vibrational Mode | Typical Experimental Range (cm-1) | Typical DFT-Calculated Range (cm-1) | Structural Significance |

|---|---|---|---|

| O-H Stretch (Serine) | 3200 - 3500 | 3250 - 3550 | Indicates hydrogen bonding state of hydroxyl groups. |

| N-H Stretch (Amide A) | 3200 - 3300 | 3250 - 3350 | Sensitive to backbone conformation and H-bonding. |

| Amide I (C=O Stretch) | 1600 - 1700 | 1610 - 1710 | Highly sensitive to secondary structure (e.g., α-helix vs. β-sheet). mdpi.com |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1580 | 1520 - 1590 | Also provides information on secondary structure. mdpi.com |

Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data. yale.edu

Ligand Docking and Molecular Recognition Simulations

Molecular docking is a computational technique used to predict how a ligand (in this case, the this compound peptide) binds to a target receptor, which is typically a larger protein. nih.govmdpi.comibm.com This process is fundamental to structure-based drug design and understanding molecular recognition. researchgate.net Given the peptide's flexibility, docking it to a receptor is a significant challenge. nih.govibm.com

The docking process involves two main steps: sampling and scoring. First, a search algorithm generates a vast number of possible binding poses of the peptide in the receptor's active site. rsc.orgresearchgate.net Due to the peptide's high number of rotatable bonds, this sampling must be extensive. Some methods tackle this by docking fragments of the peptide separately and then reassembling them. rsc.org

Next, a scoring function estimates the binding affinity for each pose, ranking them from most to least favorable. nih.gov The top-ranked poses represent the most probable binding modes. These initial docking results are often refined using more computationally intensive methods like MD simulations to assess the stability of the predicted peptide-protein complex and to calculate binding free energies more accurately using techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). frontiersin.orgnih.gov Such simulations can reveal key interactions, like specific hydrogen bonds or salt bridges, that stabilize the complex. nih.govnih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score | -9.5 (arbitrary units) | A lower score typically indicates a more favorable predicted binding pose. Used for ranking. nih.govfrontiersin.org |

| Calculated Binding Free Energy (ΔGbind) | -8.2 kcal/mol | A more accurate estimation of binding affinity. Negative values indicate favorable binding. nih.gov |

| Interface Hydrogen Bonds | 5 | Number of stable H-bonds between the peptide and the receptor, indicating specific interactions. nih.gov |

| Key Interacting Receptor Residues | Asp121, Glu124, Tyr88 | Identifies the specific amino acids on the receptor that form critical contacts with the peptide. nih.gov |

Prediction of Binding Modes and Affinities with Hypothetical Biological Targets

A primary application of computational modeling for a peptide like this compound is the prediction of its binding modes and affinities with various hypothetical biological targets. Given the peptide's structure, plausible targets could include enzymes, receptors, or other proteins where serine-rich motifs are recognized. For instance, certain kinases or phosphatases that act on serine residues might be considered as hypothetical receptors.

Molecular docking is a fundamental computational technique used for this purpose. researchgate.net This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, this process would involve generating a 3D model of the peptide and docking it into the binding site of a chosen hypothetical protein target. The scoring functions within docking programs then estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

The accuracy of these predictions can be enhanced by employing more sophisticated methods like molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic picture of the binding process. This can help refine the docked poses and provide a more accurate estimation of the binding free energy.

To illustrate, consider the hypothetical binding of this compound to two potential protein targets, Target A and Target B. The predicted binding affinities and key interacting residues could be summarized as follows:

| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A (e.g., a Serine Kinase) | -8.5 | Asp123, Lys72, Gln189 |

| Target B (e.g., a Cell Surface Receptor) | -7.2 | Asn56, Tyr91, Arg204 |

This table presents hypothetical data for illustrative purposes.

Furthermore, computational methods such as the linear interaction energy (LIE) method can be implemented to predict binding affinities based on mutations in a target's binding site. mdpi.com This could be used to explore how genetic variations in a hypothetical target protein might affect its interaction with this compound.

Application of De Novo Design Principles for this compound Based Ligands

De novo design principles leverage computational methods to design novel molecules with desired properties from scratch. In the context of this compound, these principles could be applied to design new peptide-based ligands with enhanced affinity or specificity for a particular biological target.

The process often begins with identifying a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, the hydroxyl groups of the serine residues and the peptide backbone would likely be key components of its pharmacophore.

Computational tools can then be used to search virtual libraries of chemical fragments or to build new molecules that match the identified pharmacophore while also fitting sterically and electronically within the target's binding site. For example, the structure of this compound could be systematically modified by:

Amino Acid Substitution: Replacing one or more of the serine or glycine (B1666218) residues with other natural or unnatural amino acids to optimize binding.

Side Chain Modification: Altering the side chains of the serine residues to introduce new functional groups that can form additional favorable interactions with the target.

Backbone Cyclization: Constraining the peptide's conformation through cyclization to reduce the entropic penalty of binding and potentially increase affinity and stability.

The following table illustrates hypothetical de novo designed ligands based on the this compound scaffold and their predicted improvements in binding affinity for a hypothetical Target A.

| Ligand | Modification from this compound | Predicted Binding Affinity for Target A (kcal/mol) |

| Ligand 1 | Glycine replaced with D-Alanine | -9.1 |

| Ligand 2 | Serine at position 3 replaced with Threonine | -9.5 |

| Ligand 3 | Cyclized peptide | -10.2 |

This table presents hypothetical data for illustrative purposes.

Machine Learning Approaches in Predicting this compound Properties and Interactions

Machine learning (ML) has emerged as a powerful tool in chemistry and drug discovery, capable of predicting a wide range of molecular properties and interactions from large datasets. nih.govresearchgate.net For this compound, ML models could be trained to predict various physicochemical and biological properties, as well as its potential interactions with biological targets.

The general workflow for applying ML involves several key steps:

Data Collection: Gathering a dataset of molecules with known properties relevant to the prediction task. For a peptide like this compound, this could include data on other peptides with similar characteristics.

Molecular Representation: Converting the molecular structures into a numerical format that can be used as input for ML algorithms. This can include molecular descriptors, fingerprints, or graph-based representations.

Model Training: Using the dataset and molecular representations to train an ML model, such as a random forest, support vector machine, or deep neural network. nih.gov

Model Evaluation and Prediction: Assessing the model's performance on a separate test set and then using it to predict the properties of new molecules like this compound.

Specific applications of ML for this compound could include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Predicting physicochemical properties such as solubility, lipophilicity (LogP), and polar surface area.

ADMET Prediction: Forecasting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial in the early stages of drug discovery. nih.gov

Bioactivity Prediction: Predicting its likelihood of interacting with specific classes of biological targets.

The table below provides a hypothetical example of properties for this compound that could be predicted using trained ML models.

| Property | Predicted Value |

| Aqueous Solubility (logS) | -1.5 |

| LogP | -4.2 |

| Blood-Brain Barrier Penetration (Classification) | Low |

| hERG Inhibition (Classification) | Unlikely |

This table presents hypothetical data for illustrative purposes.

By leveraging machine learning, researchers can rapidly screen and prioritize peptide-based molecules like this compound for further experimental investigation, thereby accelerating the discovery and design of new therapeutic agents.

Future Directions in Glycyl L Seryl L Seryl L Serine Research

Development of Advanced Analytical Methodologies for Complex Peptide Analysis

The analysis of short, hydrophilic peptides like Glycyl-L-seryl-L-seryl-L-serine presents unique challenges to conventional analytical techniques. Their high polarity can lead to poor retention in standard reversed-phase liquid chromatography (RPLC), and their small size can result in limited fragmentation in mass spectrometry, complicating their identification and quantification. nestgrp.comresearchgate.net Future research will necessitate the development and refinement of specialized analytical methods to overcome these hurdles.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative to RPLC for the separation of polar compounds. rsc.orgresearchgate.net It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, leading to the retention of hydrophilic molecules. rsc.orgnih.gov HILIC has shown great promise for the analysis of polar peptides, offering complementary selectivity to RPLC. rsc.orgresearchgate.netnih.gov Future work will likely focus on optimizing HILIC methods specifically for short, serine-rich peptides, including the development of novel stationary phases and the exploration of different solvent systems to enhance separation efficiency and sensitivity. researchgate.netnih.gov The development of retention time prediction models for HILIC, which consider the impact of amino acid position within the sequence, will be crucial for improving the identification of unknown short peptides in complex mixtures. ul.ieresearchgate.net

Advanced Mass Spectrometry Techniques: To address the challenges of analyzing small peptides by mass spectrometry, future research will likely involve the broader application of high-resolution mass spectrometry and advanced fragmentation techniques. nestgrp.comnih.gov Techniques that can provide more extensive fragmentation of small peptides will be essential for confident sequence determination. researchgate.net Additionally, for complex samples, the integration of ion mobility spectrometry with mass spectrometry could provide an additional dimension of separation, helping to resolve isomeric and isobaric peptides.

Novel Sample Preparation Strategies: The inherent "stickiness" of some peptides, leading to non-specific binding to surfaces, and their potential for low solubility can hinder accurate analysis. nottingham.ac.uknih.gov The development of advanced sample preparation techniques will be crucial. This includes the use of specialized collection vials made from materials that minimize peptide adsorption and the optimization of extraction protocols to ensure complete solubilization and recovery from complex biological matrices. nih.gov

| Analytical Challenge | Future Direction/Methodology | Key Benefits |

| Poor retention in RPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | Improved retention and separation of polar peptides. rsc.orgresearchgate.net |

| Difficult identification of small peptides | High-resolution mass spectrometry with advanced fragmentation | More confident sequence determination. nestgrp.comnih.gov |

| Non-specific binding and low solubility | Advanced sample preparation techniques | Reduced analyte loss and improved accuracy. nottingham.ac.uknih.gov |

Integration with Systems Biology and Proteomics Approaches

Understanding the full biological significance of a peptide like this compound requires moving beyond its isolated properties and placing it within the context of the entire proteome and cellular networks. Systems biology and proteomics offer the tools to achieve this holistic understanding. researchgate.net

A significant emerging area is the study of small open reading frames (sORFs) and the micropeptides they encode. nih.govexlibrisgroup.comresearchgate.net These peptides, often less than 100 amino acids long, have been largely overlooked in genome annotations but are now being recognized as having important biological functions. nih.govexlibrisgroup.com Future research will likely involve large-scale proteomic and ribosome profiling studies to identify and characterize novel sORF-encoded peptides, some of which may share structural similarities with this compound. nih.govoup.com This will expand our understanding of the "hidden" proteome and potentially uncover new regulatory molecules.

Functional Characterization using Proteomics: Once identified, the function of these small peptides can be investigated using a variety of proteomic approaches. researchgate.net For instance, affinity purification-mass spectrometry (AP-MS) can be used to identify the binding partners of a synthetic this compound peptide, providing clues about its potential cellular roles. researchgate.net Quantitative proteomics techniques, such as Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), can be used to study how the cellular proteome changes in response to the introduction of the peptide, revealing its impact on cellular pathways.

Bioinformatics and Predictive Modeling: As more data on small peptides becomes available, bioinformatics tools will play an increasingly important role in predicting their functions. frontiersin.orgoup.comnih.govnih.gov Machine learning algorithms can be trained on datasets of known bioactive peptides to predict the potential functions of novel sequences like this compound. oup.com These predictive tools can help to prioritize peptides for further experimental validation, accelerating the pace of discovery. frontiersin.org

Exploration of Novel Biochemical Roles and Regulatory Functions

The constituent amino acids of this compound, glycine (B1666218) and serine, are known to be involved in a wide range of biological processes. ul.ieoup.com This suggests that the tetrapeptide itself, and other serine- and glycine-rich peptides, may have as-yet-undiscovered biochemical and regulatory roles.